molecular formula C9H8F3N B167574 N-(2,2,2-Trifluoroethylidene)benzylamine CAS No. 1997-85-9

N-(2,2,2-Trifluoroethylidene)benzylamine

Cat. No.: B167574
CAS No.: 1997-85-9
M. Wt: 187.16 g/mol
InChI Key: SVXVQGHKZKUEIS-UHFFFAOYSA-N
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Description

N-(2,2,2-Trifluoroethylidene)benzylamine is a chemical compound with the molecular formula C9H8F3N and a molecular weight of 187.16 g/mol . It is a derivative of benzylamine, where the benzyl group is bonded to a trifluoroethylidene group.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2,2,2-Trifluoroethylidene)benzylamine can be synthesized through several methods. One common synthetic route involves the reaction of benzylamine with trifluoroacetaldehyde. The reaction typically occurs under mild conditions, often in the presence of a catalyst to facilitate the formation of the imine bond .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-Trifluoroethylidene)benzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of this compound with sodium borohydride yields benzylamine .

Scientific Research Applications

N-(2,2,2-Trifluoroethylidene)benzylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,2,2-Trifluoroethylidene)benzylamine involves its interaction with molecular targets, such as enzymes and receptors. The trifluoroethylidene group can influence the compound’s reactivity and binding affinity, affecting its biological activity. Specific pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-Trifluoroethylidene)aniline
  • N-(2,2,2-Trifluoroethylidene)phenethylamine
  • N-(2,2,2-Trifluoroethylidene)cyclohexylamine

Uniqueness

N-(2,2,2-Trifluoroethylidene)benzylamine is unique due to its specific structure, which combines the properties of benzylamine and trifluoroethylidene. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

N-benzyl-2,2,2-trifluoroethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N/c10-9(11,12)7-13-6-8-4-2-1-3-5-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXVQGHKZKUEIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN=CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40435978
Record name (1E)-N-Benzyl-2,2,2-trifluoroethan-1-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1997-85-9
Record name (1E)-N-Benzyl-2,2,2-trifluoroethan-1-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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